molecular formula C20H20N2O2 B2777308 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one CAS No. 1808425-86-6

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one

Cat. No.: B2777308
CAS No.: 1808425-86-6
M. Wt: 320.392
InChI Key: PCBSVGAXVOVAAM-UHFFFAOYSA-N
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Description

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde.

    Cyclization: The intermediate product undergoes cyclization to form the quinoline core.

    Functionalization: Subsequent functionalization steps introduce the methyl, morpholino, and phenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired product formation.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in biological processes.

    Receptor Interaction: Modulation of receptor activity to elicit a biological response.

    Pathway Modulation: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinacrine: Another quinoline derivative with antiprotozoal and anti-inflammatory properties.

Uniqueness

7-methyl-3-morpholino-4-phenylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-methyl-3-morpholin-4-yl-4-phenyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-7-8-16-17(13-14)21-20(23)19(22-9-11-24-12-10-22)18(16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSVGAXVOVAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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